BTK Enzymatic Potency: 1448070-48-1 Achieves 1 nM IC₅₀, Comparable to Leading Covalent Inhibitors
In a BTK enzymatic assay, 1448070-48-1 (Example 99 of US 2024/0083900) exhibited an IC₅₀ of 1 nM [1]. This value is within 2‑fold of ibrutinib (IC₅₀ ≈0.5 nM) and superior to acalabrutinib (IC₅₀ ≈3 nM) when compared against literature values, though head‑to‑head data are not available [2][3]. The compound thus delivers a potency level commensurate with clinically validated BTK inhibitors while occupying a distinct chemical space.
| Evidence Dimension | BTK enzymatic inhibition IC₅₀ |
|---|---|
| Target Compound Data | 1 nM |
| Comparator Or Baseline | Ibrutinib ≈0.5 nM; acalabrutinib ≈3 nM (literature values) |
| Quantified Difference | 2‑fold less potent than ibrutinib; 3‑fold more potent than acalabrutinib (cross‑study) |
| Conditions | In‑vitro BTK enzyme assay (specific conditions per patent US 2024/0083900) |
Why This Matters
Procurement decisions for a BTK tool compound or lead series often prioritize a specific potency window; knowing that 1448070-48-1 matches the potency of established drugs while offering a novel scaffold helps justify its selection.
- [1] Pyrazolo[1,5-a]pyrazine derivatives as BTK inhibitors. US Patent Application US 2024/0083900 A1, Example 99. View Source
- [2] Honigberg LA, et al. The Bruton tyrosine kinase inhibitor PCI-32765 blocks B‑cell activation and is efficacious in models of autoimmune disease and B‑cell malignancy. Proc Natl Acad Sci U S A. 2010;107(29):13075‑13080. (Ibrutinib BTK IC50 = 0.5 nM) View Source
- [3] Byrd JC, et al. Acalabrutinib (ACP-196) in relapsed chronic lymphocytic leukemia. N Engl J Med. 2016;374(4):323‑332. (Acalabrutinib BTK IC50 = 3 nM) View Source
